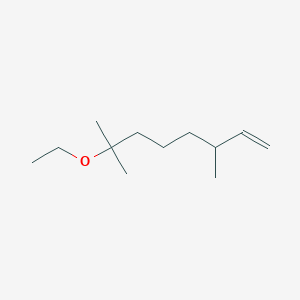

7-ethoxy-3,7-dimethyloct-1-ene

Description

Significance within Terpene Ether Chemistry

Terpene ethers, the class of compounds to which 7-ethoxy-3,7-dimethyloct-1-ene belongs, are of considerable academic and industrial importance. researchgate.net These compounds are frequently investigated for their applications as fragrance and flavor additives, specialty solvents, and as intermediates in the synthesis of other valuable chemicals. researchgate.netkuleuven.begoogle.com The properties of terpene ethers, such as their often pleasant scent and their solvency characteristics, are derived from their unique molecular architecture, which combines a hydrocarbon-rich terpene scaffold with a polar ether functional group. google.comnih.govsemanticscholar.org

The significance of 7-ethoxy-3,7-dimethyloct-1-ene, specifically, can be understood through its synthesis from β-citronellene, an acyclic monoterpene. researchgate.netnih.gov The ability to convert readily available terpenes from natural sources into more specialized chemicals is a key area of green chemistry. researchgate.net Research into the etherification of β-citronellene to produce compounds like 7-ethoxy-3,7-dimethyloct-1-ene is driven by the potential to create new substances with valuable properties, such as novel fragrances or solvents with specific performance characteristics. researchgate.netkuleuven.be The selective chemical modification of terpenes, such as the targeted etherification of one of β-citronellene's double bonds, presents a significant synthetic challenge and is a subject of academic inquiry. researchgate.netacs.org

Historical Context of Related Alkene Etherification Reactions

The synthesis of ethers has been a fundamental operation in organic chemistry for over a century. The classical approach is the Williamson ether synthesis, first reported by Alexander Williamson in 1850. numberanalytics.comwikipedia.org This reaction, which involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide, was historically crucial in confirming the structure of ethers. wikipedia.org

The general mechanism for the Williamson ether synthesis is as follows: R-O⁻ + R'-X → R-O-R' + X⁻ numberanalytics.com

While foundational, the Williamson synthesis has limitations, particularly when applied to the synthesis of sterically hindered ethers or when the alkyl halide is secondary or tertiary, where elimination reactions can become a competing pathway. wikipedia.orgnih.gov

These limitations have driven the development of alternative etherification methods. In recent decades, research has increasingly focused on the direct hydroalkoxylation (the addition of an alcohol across a double bond) of alkenes. These modern methods circumvent the need for pre-functionalized starting materials like alkyl halides and alkoxides. mdpi.comchemrxiv.org Early approaches often relied on strong acid catalysis, but contemporary research explores a variety of catalytic systems, including transition metals and photoredox catalysts, to achieve higher selectivity and milder reaction conditions. mdpi.comchemrxiv.orgnih.govresearchgate.netnih.gov The development of catalytic systems capable of selectively etherifying one double bond in a poly-unsaturated substrate like a terpene is a significant advancement in the field. researchgate.netmdpi.com

Structural Features and Nomenclature Considerations within Academic Discourse

The structure of 7-ethoxy-3,7-dimethyloct-1-ene is precisely defined by its IUPAC name. An analysis of the name reveals the following structural characteristics:

-oct- : The parent chain consists of eight carbon atoms. mometrix.com

-1-ene : A carbon-carbon double bond is located at the first position of the chain. byjus.com

3,7-dimethyl- : Two methyl (CH₃) groups are attached to the third and seventh carbons of the parent chain. mometrix.com

7-ethoxy- : An ethoxy (–O–CH₂CH₃) group is attached to the seventh carbon. vedantu.com

According to IUPAC rules, the parent chain is numbered to give the principal functional group or unsaturation the lowest possible locant. byjus.compressbooks.pub In this case, the double bond dictates the numbering direction, starting from the end that gives the double-bonded carbons the lowest numbers (1 and 2).

The table below summarizes some of the known properties of this compound.

| Property | Value |

| CAS Number | 112576-45-1 epa.gov |

| Molecular Formula | C₁₂H₂₄O epa.gov |

| Molecular Weight | 184.32 g/mol epa.gov |

| Synonyms | 1-Octene, 7-ethoxy-3,7-dimethyl-; 2,6-Dimethyloct-7-en-2-yl ethyl ether chem960.com |

In academic discourse, precise nomenclature is critical to distinguish between isomers. For example, the position of the double bond is crucial; a related compound, 7-ethoxy-3,7-dimethyloct-2-enal, indicates the double bond is between carbons 2 and 3 and the presence of an aldehyde group. The naming of ethers as alkoxyalkanes, where the smaller alkyl group is considered part of the alkoxy substituent, is the standard IUPAC convention. vedantu.com

Overview of Advanced Research Trajectories for 7-Ethoxy-3,7-dimethyloct-1-ene

Advanced research concerning 7-ethoxy-3,7-dimethyloct-1-ene is primarily focused on its synthesis and potential applications. A significant research trajectory involves the use of heterogeneous catalysts, such as zeolites, for its production. researchgate.net The etherification of β-citronellene with ethanol (B145695) over a zeolite beta catalyst has been shown to produce 7-ethoxy-3,7-dimethyloct-1-ene with high chemoselectivity (around 90%) for reaction at the internal, more substituted double bond. researchgate.netkuleuven.be In situ solid-state NMR studies have suggested that this selectivity arises from a "pore mouth catalysis" mechanism, where the bulkier terpene reacts at the opening of the zeolite pores with the smaller ethanol molecules that reside within. nih.govacs.org Future research will likely focus on optimizing these catalytic systems to improve conversion rates, which are currently moderate (around 50%), and to further enhance catalyst stability and reusability. researchgate.netkuleuven.be

A second major research avenue is the characterization of the physicochemical and sensory properties of 7-ethoxy-3,7-dimethyloct-1-ene. Given that many terpene ethers possess interesting fragrance profiles, a thorough investigation of its organoleptic properties is a logical step. kuleuven.begoogle.comgoogle.com This would determine its potential for use in the fragrance and cosmetics industries. google.comnih.gov

Finally, the synthesis of this and related terpene ethers falls within the broader trend of valorizing biomass and renewable feedstocks. researchgate.netnih.govresearchgate.net Terpenes are abundant natural hydrocarbons, and their conversion into value-added chemicals like specialty ethers is an area of active research aimed at developing more sustainable chemical processes. mdpi.comnumberanalytics.com Future work may explore the conversion of 7-ethoxy-3,7-dimethyloct-1-ene into other derivatives or its application as a bio-derived solvent. researchgate.netgoogle.com

Structure

3D Structure

Properties

CAS No. |

112576-45-1 |

|---|---|

Molecular Formula |

C12H24O |

Molecular Weight |

184.32 g/mol |

IUPAC Name |

7-ethoxy-3,7-dimethyloct-1-ene |

InChI |

InChI=1S/C12H24O/c1-6-11(3)9-8-10-12(4,5)13-7-2/h6,11H,1,7-10H2,2-5H3 |

InChI Key |

PRGBEYMGFSMWPN-UHFFFAOYSA-N |

SMILES |

CCOC(C)(C)CCCC(C)C=C |

Canonical SMILES |

CCOC(C)(C)CCCC(C)C=C |

Other CAS No. |

112576-45-1 |

Synonyms |

7-Ethoxy-3,7-dimethyl-1-octene |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 7 Ethoxy 3,7 Dimethyloct 1 Ene

Heterogeneous Catalytic Etherification Approaches

Heterogeneous catalysis offers significant advantages for the synthesis of fine chemicals, including simplified catalyst separation and potential for reuse. The etherification of β-citronellene, a renewable terpene, into 7-ethoxy-3,7-dimethyloct-1-ene is a key example where these catalysts have been successfully applied.

Zeolite-Based Catalysis for 7-Ethoxy-3,7-dimethyloct-1-ene Synthesis

Zeolites, crystalline microporous aluminosilicates, are prominent solid acid catalysts in various organic transformations due to their well-defined pore structures, tunable acidity, and high thermal stability. researchgate.netmdpi.com Zeolite beta, in particular, has proven to be an effective catalyst for the liquid-phase etherification of β-citronellene with ethanol (B145695). researchgate.netacs.org

Research has shown that under optimized conditions, zeolite beta can achieve significant conversion of β-citronellene with high selectivity towards the desired ether product. researchgate.net A key finding is the concept of "pore mouth catalysis," where the etherification reaction occurs at the acid sites located in the pore openings of the zeolite. acs.org In this process, ethanol, being smaller, preferentially adsorbs within the zeolite pores, while the bulkier β-citronellene molecule interacts with the acid sites at the entrance. acs.org This preferential adsorption of ethanol prevents undesired side reactions, such as the isomerization of β-citronellene, from occurring inside the zeolite's channels. acs.org

Studies using zeolite beta for the etherification of β-citronellene with various bio-alcohols have demonstrated high chemoselectivity. researchgate.net For instance, at a reaction temperature of 80°C, a high chemoselectivity of 90% for the etherification at the β-double bond of β-citronellene was observed. researchgate.net The catalyst also showed high stability and low formation of coke, which is a common issue leading to catalyst deactivation. researchgate.net

Table 1: Performance of Zeolite Beta in β-Citronellene Etherification

| Parameter | Value | Reference |

|---|---|---|

| Catalyst | Zeolite Beta | researchgate.net |

| Reactant | β-Citronellene and Ethanol | researchgate.netacs.org |

| Optimum Temperature | 80°C | researchgate.net |

| β-Citronellene Conversion | ~50% | researchgate.net |

| Chemoselectivity (Etherification) | 90% | researchgate.net |

| Main Product | 7-Ethoxy-3,7-dimethyloct-1-ene | researchgate.netacs.org |

Role of Solid Acid Catalysts in β-Citronellene Etherification

Solid acid catalysts are crucial for promoting the etherification of terpenes like β-citronellene. The acidity of these materials, stemming from both Brønsted and Lewis acid sites, is fundamental to their catalytic activity. semanticscholar.org Zeolite beta, for example, is recognized as an environmentally friendly solid acid catalyst. researchgate.net Its acidic properties facilitate the protonation of the β-double bond in β-citronellene, initiating the etherification reaction with an alcohol. acs.org

The effectiveness of solid acid catalysts is not limited to zeolites. Other materials like montmorillonite (B579905) clays (B1170129) have also been investigated for acid-catalyzed terpene transformations. semanticscholar.org The balance between Lewis and Brønsted acid sites can be tailored to enhance selectivity for specific reactions. semanticscholar.org In the case of β-citronellene etherification, the reaction mechanism involves the protonation of the double bond by an acid site, leading to a carbocation intermediate which then reacts with ethanol. acs.org The use of solid acids provides a significant advantage by allowing for easier separation of the catalyst from the reaction mixture compared to traditional mineral acids.

Comparison of Heterogeneous and Homogeneous Catalysis Paradigms

The synthesis of terpene ethers has traditionally involved homogeneous catalysts, such as strong Brønsted or Lewis acids in solution. researchgate.net However, this approach presents challenges, including corrosion, difficulties in catalyst separation from the product, and the generation of waste from neutralization steps.

Heterogeneous catalysis offers a compelling alternative, addressing many of the drawbacks of homogeneous systems. researchgate.net The use of solid acid catalysts like zeolite beta provides a novel and environmentally friendlier pathway for producing terpene ether derivatives. researchgate.net The primary advantages of heterogeneous systems in this context are summarized below.

Table 2: Heterogeneous vs. Homogeneous Catalysis for Terpene Etherification

| Feature | Heterogeneous Catalysis (e.g., Zeolite Beta) | Homogeneous Catalysis (e.g., Mineral Acids) | Reference |

|---|---|---|---|

| Catalyst State | Solid | Dissolved in reaction medium | researchgate.net |

| Separation | Simple (e.g., filtration) | Difficult, often requires extraction/distillation | researchgate.net |

| Reusability | High potential for recycling and reuse | Generally not reusable | researchgate.net |

| Corrosivity | Less corrosive | Often highly corrosive | rsc.org |

| Waste Generation | Minimal, reduced need for neutralization | Generates salt waste from neutralization | researchgate.netrsc.org |

| Process | Can be used in continuous flow reactors | Typically batch processes | acs.org |

The stability and low coke formation observed with zeolite beta during β-citronellene etherification further underscore the robustness of the heterogeneous approach. researchgate.net

Green Chemistry Principles in 7-Ethoxy-3,7-dimethyloct-1-ene Synthesis Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of 7-ethoxy-3,7-dimethyloct-1-ene is an area where these principles are actively being applied, particularly through the use of solvent-free conditions and sustainable catalysts. rsc.orgtandfonline.com

Solvent-Free Etherification Techniques

Conducting reactions under solvent-free conditions is a key aspect of green chemistry, as it reduces waste, lowers costs, and can improve reaction rates and selectivity. While direct literature on solvent-free etherification of β-citronellene is sparse, analogous solvent-free esterification of the related compound β-citronellol has been successfully demonstrated. rsc.orgibict.br For instance, the esterification of β-citronellol with acetic acid has been achieved at room temperature under solvent-free conditions using tin(II) chloride as a catalyst, reaching high conversion and selectivity. rsc.org

Similarly, the reduction of citronellal (B1669106) to citronellol (B86348) has been shown to be efficient without a solvent. scitepress.org These examples from related terpene chemistry strongly suggest the feasibility and potential benefits of developing solvent-free etherification processes for producing 7-ethoxy-3,7-dimethyloct-1-ene, which would represent a significant step towards a more sustainable synthesis.

Sustainable Catalytic Systems for Terpene Ether Production

The development of sustainable catalytic systems is paramount for the green production of terpene derivatives. This involves using catalysts that are derived from renewable sources, are non-toxic, and can be easily recycled and reused. Zeolites, being non-toxic and reusable, are considered environmentally friendly solid acid catalysts. researchgate.net

Optimization of Reaction Parameters in 7-Ethoxy-3,7-dimethyloct-1-ene Processes

The synthesis of 7-ethoxy-3,7-dimethyloct-1-ene, an alkoxy-terpene, is achieved through the etherification of a corresponding terpene alcohol, primarily 3,7-dimethyloct-1-en-7-ol, with ethanol. The efficiency and selectivity of this conversion are highly dependent on the careful optimization of several key reaction parameters. Advanced synthetic methodologies focus on maximizing product yield and purity while minimizing reaction time and the formation of byproducts. google.com The process often involves acid catalysis, utilizing either homogeneous or heterogeneous catalysts to facilitate the reaction. academie-sciences.frresearchgate.net

Temperature and Pressure Effects on Conversion and Selectivity

Temperature is a critical parameter in the synthesis of 7-ethoxy-3,7-dimethyloct-1-ene. Generally, increasing the reaction temperature accelerates the rate of etherification. However, excessively high temperatures can be detrimental to selectivity, promoting undesirable side reactions. The tertiary nature of the precursor alcohol (3,7-dimethyloct-1-en-7-ol) makes it susceptible to dehydration, leading to the formation of various diene isomers. Furthermore, ethanol can undergo self-condensation to form diethyl ether, particularly at elevated temperatures.

Research into the etherification of other terpenes, such as β-pinene with alcohols, demonstrates a clear trade-off between conversion and selectivity as temperature rises. academie-sciences.fr For instance, studies on catalytic etherification show that an optimal temperature exists to maximize the yield of the desired ether before side reactions become dominant. acs.org While specific data for 7-ethoxy-3,7-dimethyloct-1-ene is proprietary, the general behavior can be illustrated. Pressure typically plays a secondary role, primarily ensuring that volatile reactants like ethanol are maintained in the liquid phase at the reaction temperature.

Table 1: Illustrative Effect of Temperature on Etherification of 3,7-dimethyloct-1-en-7-ol

| Temperature (°C) | Precursor Conversion (%) | Selectivity for 7-Ethoxy-3,7-dimethyloct-1-ene (%) | Primary Byproducts |

|---|---|---|---|

| 40 | 35 | 95 | Trace dehydration products |

| 60 | 70 | 88 | Dehydration products, Diethyl ether |

| 80 | 95 | 75 | Increased dehydration products, Diethyl ether |

| 100 | 99 | 60 | Significant dehydration and rearrangement products |

Catalyst Loading, Stability, and Reusability in Etherification

The choice of catalyst and its loading level are pivotal for the efficient synthesis of 7-ethoxy-3,7-dimethyloct-1-ene. The etherification is typically catalyzed by acids, with both Lewis acids (e.g., Tin(II) bromide, Ytterbium(III) triflate) and solid Brønsted acids (e.g., zeolites, sulfonic acid resins) being effective. academie-sciences.fracs.orgresearchgate.net

Catalyst Loading: An optimal catalyst loading is crucial. Insufficient catalyst results in slow reaction rates, while excessive amounts can lower the yield by promoting side reactions. acs.org Studies on Yb(OTf)3-catalyzed reactions have shown that increasing catalyst loading beyond an optimal point can lead to a decrease in product yield, possibly due to product degradation. acs.org

Stability and Reusability: The stability of the catalyst under reaction conditions is vital for industrial applications. Heterogeneous catalysts like zeolites or ion-exchange resins are often preferred for their ease of separation from the reaction mixture and potential for reuse. researchgate.netresearchgate.net For example, in the etherification of β-citronellene, a related terpene, zeolite beta catalysts have demonstrated stability for extended periods on-stream. researchgate.net Similarly, SnBr2 has been evaluated for its reusability in related monoterpene etherifications. academie-sciences.fr

Table 2: Comparison of Catalytic Systems for Terpene Etherification

| Catalyst | Typical Loading (mol%) | Conversion (%) | Selectivity (%) | Reusability |

|---|---|---|---|---|

| Yb(OTf)₃ | 5 | ~82 | High | Possible but challenging in homogeneous phase. acs.org |

| SnBr₂ | 10 | >90 | ~85 | Demonstrated with some loss of activity. academie-sciences.fr |

| Zeolite Beta | Variable (wt%) | High | High | Excellent, stable for extended use. researchgate.net |

| Sulfonic Acid Resin | Variable (wt%) | ~96 | >95 | Good, subject to thermal and chemical degradation over time. researchgate.net |

Reactant Stoichiometry and Feedstock Influence on 7-Ethoxy-3,7-dimethyloct-1-ene Formation

The feedstock itself is a critical consideration. The primary precursor, 3,7-dimethyloct-1-en-7-ol, can be synthesized from more abundant terpenes such as dihydromyrcene (B1198221) or through the selective hydrogenation of linalool (B1675412). google.com The purity of this alcohol feedstock is paramount; the presence of isomeric impurities or other reactive functional groups can lead to a complex mixture of side products, reducing the selectivity and yield of the desired ether. For example, the etherification of β-citronellene with ethanol can yield 7-ethoxy-3,7-dimethyloct-1-ene, demonstrating how different terpene feedstocks can be utilized. researchgate.net

Table 3: Effect of Reactant Stoichiometry on Ether Product Yield

| Molar Ratio (Ethanol : Terpene Alcohol) | Equilibrium Conversion to Ether (%) | Notes |

|---|---|---|

| 1:1 | ~50 | Limited by chemical equilibrium. |

| 3:1 | ~75 | Improved conversion. |

| 5:1 | ~88 | Significant shift in equilibrium towards product. |

| 10:1 | >95 | High conversion, may increase downstream processing costs. |

Elucidation of Reaction Mechanisms and Kinetics in 7 Ethoxy 3,7 Dimethyloct 1 Ene Formation

Mechanistic Pathways of β-Citronellene Etherification to 7-Ethoxy-3,7-dimethyloct-1-ene

The etherification of β-citronellene with ethanol (B145695) over an acid catalyst, such as zeolite beta, is a well-studied reaction that proceeds through a series of steps involving protonation, carbocation intermediates, and nucleophilic attack. researchgate.net The chemoselectivity of this reaction is noteworthy, with a high preference for the etherification at the trisubstituted double bond of β-citronellene. researchgate.net

The catalytic cycle begins with the protonation of the β-citronellene molecule. Theoretical calculations have been employed to determine the relative stabilities of the potential carbocation intermediates that can be formed upon protonation of either the monosubstituted or the trisubstituted double bond of β-citronellene. researchgate.net

The protonation of the more sterically hindered and electron-rich trisubstituted double bond (at C7) leads to the formation of a tertiary carbocation. This intermediate is significantly more stable than the secondary carbocation that would result from the protonation of the terminal monosubstituted double bond (at C1). This difference in stability is a key factor driving the high chemoselectivity of the reaction towards the formation of 7-ethoxy-3,7-dimethyloct-1-ene. researchgate.net The reaction is often suppressed by bulky base molecules that cannot enter the zeolite pores, confirming the involvement of easily accessible acid sites in the pore openings. nih.govacs.org

Table 1: Proposed Intermediates in β-Citronellene Etherification

| Intermediate | Description | Role in Reaction |

| β-Citronellene | Reactant | Starting material for etherification. |

| Tertiary Carbocation | Formed by protonation of the trisubstituted double bond. | Key intermediate leading to the desired product. |

| Secondary Carbocation | Formed by protonation of the monosubstituted double bond. | Less stable intermediate, leading to minor byproducts. |

| 7-ethoxy-3,7-dimethyloct-1-ene | Product | The desired ether product. |

Following the formation of the stable tertiary carbocation, a molecule of ethanol, acting as a nucleophile, attacks the positively charged carbon atom. This nucleophilic addition results in the formation of an oxonium ion intermediate. The final step in the formation of 7-ethoxy-3,7-dimethyloct-1-ene is the deprotonation of the oxonium ion, which regenerates the acid catalyst and yields the final ether product. rsc.org

The entire process of alkene functionalization, from protonation to nucleophilic attack and deprotonation, occurs in a concerted manner, driven by the thermodynamic stability of the intermediates and products. The use of a heterogeneous catalyst like zeolite beta provides the acidic sites necessary for protonation and facilitates the reaction in a controlled environment. researchgate.net

In Situ Spectroscopic Studies of Reaction Dynamics

To gain a more detailed understanding of the reaction dynamics, in situ spectroscopic techniques have been employed. These methods allow for the real-time observation of the species present in the reaction mixture, including reactants, intermediates, and products, both in the liquid phase and adsorbed onto the catalyst surface. nih.gov

In situ solid-state 13C NMR spectroscopy has proven to be a powerful tool for investigating the etherification of β-citronellene with ethanol over zeolite beta. nih.gov This technique allows for the monitoring of the adsorption of reactants and the formation of products within the zeolite pores and at the pore mouths. nih.govcam.ac.ukacs.org Studies have shown that in the presence of excess ethanol, the alcohol is preferentially adsorbed within the zeolite pores. nih.govacs.org This preferential adsorption plays a crucial role in suppressing undesired side reactions, such as the isomerization of β-citronellene, by preventing the terpene from entering deep into the zeolite channels. nih.govacs.org

A key advantage of in situ solid-state 13C NMR is its ability to distinguish between molecules in different environments. By comparing the results from 13C Hahn-echo and 1H-13C cross-polarization (CPMAS) NMR experiments, researchers can differentiate between molecules that are freely moving in the external liquid phase and those that are adsorbed within the zeolite pores or at the pore mouths. nih.gov

Molecules in the liquid phase exhibit sharp NMR signals, indicative of high mobility, while adsorbed species show broader signals due to their restricted motion. acs.org This discrimination has revealed that the etherification reaction primarily occurs at the pore mouth of the zeolite catalyst. nih.gov A β-citronellene molecule from the external liquid phase interacts with an ethanol molecule that is adsorbed at the opening of a zeolite pore, where the acidic sites are readily accessible. nih.gov

Kinetic Modeling of Etherification Processes

While detailed kinetic models for the etherification of β-citronellene to 7-ethoxy-3,7-dimethyloct-1-ene are not extensively reported in the provided search results, the experimental data obtained from in situ spectroscopic studies provide a solid foundation for the development of such models. The observation that the reaction occurs at the pore mouth under conditions of excess ethanol simplifies the system, as the complexities of diffusion limitations within the zeolite pores for β-citronellene can be largely neglected. nih.gov

A kinetic model would need to account for the following key steps:

Adsorption of ethanol into the zeolite pores.

Adsorption of β-citronellene at the pore mouth.

The surface reaction between adsorbed ethanol and β-citronellene, catalyzed by the acid sites at the pore mouth.

Desorption of the product, 7-ethoxy-3,7-dimethyloct-1-ene, into the liquid phase.

The rates of these steps would be dependent on the concentrations of the reactants, the temperature, and the properties of the catalyst. Further kinetic studies, involving systematic variations of these parameters, would be necessary to determine the rate constants and build a comprehensive and predictive kinetic model for this important industrial reaction.

Rate Laws and Reaction Orders for 7-Ethoxy-3,7-dimethyloct-1-ene Production

While specific rate laws for the industrial production of 7-ethoxy-3,7-dimethyloct-1-ene are not extensively detailed in publicly available literature, kinetic studies of related reactions provide significant insights. For the esterification of the structurally similar β-citronellol, kinetic analyses have been approached by assuming pseudo-zero or pseudo-first-order kinetics, especially when one reactant, such as acetic acid, is used in large excess. rsc.org This simplification allows for the calculation of rate constants under specific conditions. rsc.org

In enzymatic catalysis for similar compounds, more complex models like the ping-pong bi-bi reaction mechanism have been successfully applied to describe the reaction kinetics, indicating that the product can sometimes inhibit the reaction. scielo.br For the etherification of β-citronellene, kinetic models have been developed, though the explicit rate equations are not always published. researchgate.netcam.ac.uk The rate of reaction is also known to be significantly affected by mass transport limitations, especially when using solid catalysts like zeolites, which can obscure the intrinsic reaction kinetics. acs.orgacs.org

Activation Energies and Thermodynamic Considerations of the Etherification

The thermodynamic feasibility of the etherification of β-citronellene has been evaluated through theoretical calculations. Gas-phase calculations have been performed to predict the thermodynamic equilibrium and determine the Gibbs free energy (ΔG) of the reaction. researchgate.net These calculations help in understanding the spontaneity and position of the equilibrium.

Table 1: Calculated Gibbs Free Energy for the Gas-Phase Etherification of β-Citronellene.[ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHb_QM6fVnSHowh20zfGwFzxJVfDHpTJnLRcVs_Xy43vjDXr67A0i7R0Wd7v-N0ZLoU3AvCKSkoBap1fxhcGi9CWny0zxUWjJgij5QWeG_T7QXZY_IwJ7SkduEQkiQ8ikmIleZC58taPGLqtuwnWIiTUyhDUc8_nlQP7jlw_DundMXayAULiThlaUjPF9F-_22YiWkxiEQ5pMdf1E0dXi_w_2CQZEs-FBD9vKoFTaKI0O2B)]The activation energy (Ea), which is the minimum energy required to initiate the reaction, is a critical kinetic parameter. For the related reaction of citronellal (B1669106) cyclization over a zeolite beta catalyst, an apparent activation energy of 21 kJ/mol has been reported, although this was noted to be influenced by mass-transfer limitations. acs.org In other systems, like glucose isomerization, activation energies can be much higher (e.g., 104 kJ mol⁻¹) in a reaction-limited regime. acs.org The transition from a reaction-limited to a diffusion-limited regime is often signaled by a significant drop in the observed activation energy at higher temperatures. acs.org Thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) are also crucial, with positive ΔG and negative ΔS values indicating a non-spontaneous, exergonic process in some related esterification reactions. science.gov

Chemoselectivity and Regioselectivity in 7-Ethoxy-3,7-dimethyloct-1-ene Synthesis

The synthesis of 7-ethoxy-3,7-dimethyloct-1-ene via the etherification of β-citronellene is marked by high levels of selectivity, which are crucial for obtaining a pure product and minimizing waste.

Factors Governing β-Double Bond Selectivity in Citronellene Etherification

The etherification of β-citronellene with ethanol over a zeolite beta catalyst demonstrates high chemoselectivity, with a reported selectivity of 90% towards the desired product. researchgate.netresearcher.liferesearchgate.netresearchgate.net This high selectivity is largely attributed to the unique properties of the zeolite catalyst.

Several key factors govern this selectivity:

Catalyst Structure: Zeolite beta provides a specific environment for the reaction. The reaction mechanism is described as "pore mouth catalysis." cam.ac.ukacs.org

Competitive Adsorption: Ethanol, being more polar and smaller, preferentially adsorbs within the pores of the zeolite. acs.orgresearchgate.net This leaves β-citronellene molecules in the external liquid phase. researcher.liferesearchgate.net

Reaction at Pore Openings: The etherification reaction occurs when a β-citronellene molecule from the bulk liquid interacts with an ethanol molecule located at the entrance of a zeolite pore. acs.orgresearchgate.net

Suppression of Side Reactions: The preferential adsorption of ethanol inside the zeolite channels effectively prevents undesired side reactions, such as the isomerization of β-citronellene, which would otherwise occur if it entered the acidic pores. acs.orgresearchgate.net

Intermediate Stability: The observed chemoselectivity has also been rationalized by theoretical calculations that estimate the relative stabilities of the protonated reaction intermediates. researchgate.netresearcher.liferesearchgate.netresearchgate.net

Formation and Characterization of Isomeric Byproducts

Despite the high selectivity, minor products are formed during the synthesis. The primary byproducts are isomers of the target molecule.

Table 2: Products Identified in the Etherification of β-Citronellene.[ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF3zdqN8iAUDZxs922MwwhtHz8wj4lDRahvy6j1zqjQ4ZIANGhshKhBjxHRheV8HPBs0lI8ow79S4DM5EG-7930IfFQRjTtwIWfh9sX-LimqS8D3Df3hhU2PxsYm9zdvXXJJSLj4uxHA_3QNw58K_Zt1vgdTP-8SMPaVLLDhlAAVAE3-lrpdVf2ZaSobOVae8M4ZZdz1HE7iV5hEXn-V313XEClfVhF9pkyDGsafbbi7V32xUusOPIDtW9ke2D64B_QwSBKOBjn6XteVK-g2JLNxGveq6LSyXIcxrGTAvOz6xtTa51-CxoxOZUPxPiDOA%3D%3D)][ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHb_QM6fVnSHowh20zfGwFzxJVfDHpTJnLRcVs_Xy43vjDXr67A0i7R0Wd7v-N0ZLoU3AvCKSkoBap1fxhcGi9CWny0zxUWjJgij5QWeG_T7QXZY_IwJ7SkduEQkiQ8ikmIleZC58taPGLqtuwnWIiTUyhDUc8_nlQP7jlw_DundMXayAULiThlaUjPF9F-_22YiWkxiEQ5pMdf1E0dXi_w_2CQZEs-FBD9vKoFTaKI0O2B)]The formation of these byproducts, particularly the isomer 7-ethoxy-2,6-dimethyloct-2-ene (E-2), represents a loss in regioselectivity. The characterization and identification of these products are typically performed using gas chromatography-mass spectrometry (GC-MS). researchgate.netresearchgate.net The mass spectra of the products are compared with simulated fragmentation patterns and spectral libraries, such as the NIST/EPA/NIH Mass Spectral Library, to confirm their structures. researchgate.netresearchgate.net The analysis confirms that while the reaction is highly chemoselective for etherification, perfect regioselectivity is not achieved, leading to the formation of small quantities of isomeric ethers and citronellene isomers. researchgate.netresearcher.life

Computational and Theoretical Investigations of 7 Ethoxy 3,7 Dimethyloct 1 Ene

Quantum Chemical Calculations of Molecular Structure and Reactivity

Theoretical studies employing quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 7-ethoxy-3,7-dimethyloct-1-ene. These calculations can provide insights into its three-dimensional structure, stability, and spectroscopic characteristics.

Geometry Optimization and Energetic Minima of 7-Ethoxy-3,7-dimethyloct-1-ene

Research on the selective etherification of β-citronellene to produce 7-ethoxy-3,7-dimethyloct-1-ene indicates that gas-phase calculations were performed using the Gaussian09 software package. researchgate.net The B3LYP functional with a 6-311g(d,p) basis set was reportedly used for geometry optimization, a standard computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to an energetic minimum on the potential energy surface. researchgate.net However, the specific optimized Cartesian coordinates, bond lengths, and bond angles for 7-ethoxy-3,7-dimethyloct-1-ene have not been published, precluding the creation of a detailed data table of its molecular structure.

Frequency Calculations for Vibrational Characterization of Reactants and Products

The aforementioned study also mentions that frequency calculations were conducted to characterize the optimized structures as minima. researchgate.net These calculations are crucial as they confirm that the located geometry is a stable equilibrium state and not a transition state. Furthermore, these calculations yield the theoretical vibrational frequencies, which correspond to the infrared (IR) spectrum of the molecule. This data is invaluable for the spectroscopic identification of the compound. Regrettably, the calculated vibrational frequencies for 7-ethoxy-3,7-dimethyloct-1-ene are not available in the reviewed literature, preventing the compilation of a data table for its vibrational characteristics.

Thermochemical Analysis of Etherification Equilibria

Thermochemical analysis through computational methods can predict the feasibility and position of equilibrium for a chemical reaction, such as the formation of 7-ethoxy-3,7-dimethyloct-1-ene from its precursors.

Gibbs Free Energy Calculations for Gas-Phase Reactions of 7-Ethoxy-3,7-dimethyloct-1-ene Precursors

The synthesis of 7-ethoxy-3,7-dimethyloct-1-ene via the etherification of β-citronellene with ethanol (B145695) has been subject to computational thermodynamic analysis. researchgate.net Gas-phase calculations of the Gibbs free energy (ΔG) at 353 K were performed using the B3LYP/6-311g(d,p) level of theory to predict the thermodynamic equilibrium of the reaction. researchgate.net These calculations included contributions from vibrational, rotational, and translational degrees of freedom. researchgate.net While a supplementary table (Table S1) with these calculated ΔG values is cited, the actual data is not accessible in the available resources. researchgate.net

Prediction of Reaction Favorability and Equilibrium Constants

The computational work on the etherification of β-citronellene suggests that the reaction is limited by an unfavorable thermodynamic equilibrium. researchgate.net This implies that the change in Gibbs free energy for the reaction is likely positive or only slightly negative under the calculated conditions, leading to a limited maximum conversion of the reactants to the desired ether product. The equilibrium constant (Keq), which can be directly calculated from the Gibbs free energy, would reflect this limitation. However, without the specific ΔG values, a quantitative data table of equilibrium constants at different temperatures cannot be constructed.

Modeling of Reaction Intermediates and Transition States in 7-Ethoxy-3,7-dimethyloct-1-ene Formation

Understanding the mechanism of a chemical reaction requires the characterization of transient species like reaction intermediates and transition states. In the formation of 7-ethoxy-3,7-dimethyloct-1-ene, this would involve modeling the carbocation intermediates formed during the acid-catalyzed addition of ethanol to β-citronellene.

Studies on the zeolite-catalyzed etherification of β-citronellene mention that the high chemoselectivity for the reaction at the internal double bond is due to the greater stability of the resulting tertiary carbocation intermediate compared to the secondary carbocation that would form at the terminal double bond. researchgate.net Theoretical calculations were used to estimate the relative stabilities of these protonated intermediates. researchgate.net However, detailed computational data, such as the optimized geometries, energies, and the structures of the transition states connecting these intermediates to reactants and products, are not provided in the available scientific literature. This lack of information prevents a detailed discussion and tabulation of the energetic profile of the reaction pathway.

Relative Stabilities of Protonated Species and Intermediates

Acid-catalyzed reactions of terpene derivatives are characterized by the formation of carbocation intermediates. researchgate.net The stability of these intermediates is a critical factor that governs reaction pathways and product distributions. In the case of 7-ethoxy-3,7-dimethyloct-1-ene, protonation can occur at two primary sites: the oxygen of the ethoxy group or the carbon-carbon double bond.

Computational methods, such as Density Functional Theory (DFT), are used to calculate the energies of these protonated species. nih.gov Protonation of the double bond leads to a tertiary carbocation, which is generally a stable intermediate. Theoretical calculations on the related compound, β-citronellene, during its etherification have been used to estimate the relative stabilities of protonated intermediates to rationalize observed chemoselectivity. researchgate.net The stability of these carbocations is influenced by factors like hyperconjugation and inductive effects from nearby alkyl and alkoxy groups. acs.org Quantum mechanical studies confirm that tertiary carbocation intermediates are significantly more common and stable than secondary ones in terpenoid cyclization cascades. acs.org

A hypothetical comparison of the relative energies of potential protonated intermediates of 7-ethoxy-3,7-dimethyloct-1-ene, based on general principles of carbocation stability, is presented below.

| Intermediate Species | Structure | Predicted Relative Stability (ΔG, kcal/mol) | Notes |

| Protonated Alkene (Tertiary Carbocation) | C₈H₁₅-C⁺(CH₃)-O-C₂H₅ | 0 (Reference) | Formation is typically favored, initiating cyclization or rearrangement. |

| Protonated Ether (Oxonium Ion) | C₁₀H₁₉-O⁺H-C₂H₅ | +5 to +10 | Generally less stable than the corresponding tertiary carbocation. |

| Rearranged Carbocations | Various cyclic/acyclic structures | Variable | Stability depends on ring strain and substitution pattern. |

Identification of Rate-Determining Steps via Transition State Theory

Transition State Theory (TST) is a cornerstone of computational reaction dynamics, allowing for the identification of the rate-determining step (RDS) by calculating the activation energy for each step in a reaction mechanism. grafiati.comresearchgate.net The step with the highest energy barrier is the RDS. For acid-catalyzed cyclization of terpenes, this often involves complex rearrangements. nih.gov

In a reaction cascade, such as the acid-catalyzed cyclization of a terpene ether, several transition states connect the intermediates. researchgate.net For example, the cyclization of geranyl acetate (B1210297) under both homogeneous and heterogeneous (zeolite) conditions involves competing chair-like and boat-like transition states, with their relative energies determining the product outcome. nih.gov Computational studies can model these transition states, providing their geometries and energies. This helps in understanding why certain products are formed preferentially under specific conditions. grafiati.com For complex reactions, the pathway is not always straightforward and can involve bifurcations where a single transition state leads to multiple products. nih.gov

Computational Simulation of Spectroscopic Data

Simulated Mass Spectral Fragmentation Pathways for 7-Ethoxy-3,7-dimethyloct-1-ene

Computational simulation is a valuable tool for predicting and interpreting the mass spectra of molecules. scs-europe.net For 7-ethoxy-3,7-dimethyloct-1-ene, electron ionization mass spectrometry (EI-MS) would lead to a molecular ion ([M]⁺•) that undergoes fragmentation. The fragmentation patterns of terpenes and their derivatives can be complex due to rearrangements. asms.org

Simulations can predict the likely fragmentation pathways and the relative abundance of the resulting ions. For an ether like this, key fragmentations would include:

α-cleavage: Breakage of the C-C bond adjacent to the ether oxygen.

Loss of the alkoxy group: Cleavage of the C-O bond to lose an ethoxy radical (•OC₂H₅).

Allylic cleavage: Favorable cleavage at the bond allylic to the C=C double bond.

Rearrangements: Complex rearrangements, common in terpene-like structures, can lead to characteristic fragment ions. asms.org

A study on the etherification of β-citronellene provided experimental and simulated fragmentation patterns for 7-ethoxy-3,7-dimethyloct-1-ene. researchgate.net

| m/z (Mass/Charge Ratio) | Proposed Fragment Ion | Fragmentation Pathway | Predicted/Observed Intensity |

| 184 | [C₁₂H₂₄O]⁺• | Molecular Ion | Low |

| 169 | [M - CH₃]⁺ | Loss of a methyl group | Low (2%) researchgate.net |

| 123 | [C₉H₁₅]⁺ | Loss of ethoxy radical and a methyl group | Moderate researchgate.net |

| 111 | [C₈H₁₅]⁺ | Cleavage of C-O bond and loss of C₂H₅O | High |

| 81 | [C₆H₉]⁺ | Further fragmentation/rearrangement | High |

| 43 | [C₃H₇]⁺ | Isopropyl cation | High |

Correlation with Experimental Spectroscopic Signatures for Validation

The ultimate test of any computational model is its ability to reproduce experimental data. nih.gov The process involves comparing the simulated spectrum (e.g., mass spectrum or NMR) with one obtained from a real sample. A strong correlation validates the computational methods and parameters used. vanderbilt.edu

This validation is crucial. For instance, simulated mass spectra can be compared against libraries like the NIST/EPA/NIH Mass Spectral Library for tentative identification. researchgate.net If the simulated fragmentation pattern of 7-ethoxy-3,7-dimethyloct-1-ene closely matches its experimental spectrum, it confirms the assigned structure and provides confidence in the computational model. researchgate.net This validated model can then be used to predict other properties or to distinguish between similar isomers where experimental spectra alone may be ambiguous. researchgate.net The use of simulated data is especially important in fields like proteomics and metabolomics, where experimental complexity is high. nih.govoup.com

Adsorption and Confinement Effects in Heterogeneous Catalysis

Zeolite Pore Interactions with Reactants and Intermediates

Zeolites are microporous crystalline aluminosilicates used extensively as solid acid catalysts. ethernet.edu.et Their well-defined pore structures can impose shape selectivity, influencing reaction outcomes by stabilizing certain transition states or intermediates that fit within the pores while excluding others. nih.govnih.gov

When a molecule like 7-ethoxy-3,7-dimethyloct-1-ene enters a zeolite pore, it interacts with the framework through van der Waals forces and potentially with Brønsted acid sites (Si-(OH)-Al). mdpi.com These interactions, collectively known as confinement effects, can alter the molecule's conformation and reactivity compared to its behavior in a liquid solvent. osti.govchemrxiv.org

Computational studies, often using DFT or combined quantum mechanics/molecular mechanics (QM/MM) methods, model the adsorption of reactants inside zeolite pores. researchgate.netacs.org These simulations calculate adsorption energies and optimized geometries, revealing how the zeolite framework stabilizes specific reaction intermediates. For example, in the cyclization of related terpenes, the confinement within zeolite cavities can strongly favor specific transition state geometries (e.g., chair-like over boat-like), leading to a different product distribution than in homogeneous catalysis. nih.gov This demonstrates that the zeolite is not just an inert support but an active participant in the catalytic cycle. acs.org

| Compound | Zeolite Framework |

| 7-ethoxy-3,7-dimethyloct-1-ene | Beta researchgate.net |

| Geranyl acetate | Y nih.gov |

| Pyridine | H-ZSM-5 mdpi.com |

| Diethylbenzene | Various nih.gov |

| Propene | ZSM-5 researchgate.net |

Atomic Coordinates of Intermediates within Zeolite Channels

In the computational investigation of the etherification of β-citronellene to form 7-ethoxy-3,7-dimethyloct-1-ene within zeolite channels, the determination of the precise atomic coordinates of reaction intermediates is a critical step. These coordinates provide a static picture of the molecular geometry at various stages of the reaction pathway, offering insights into the steric and electronic interactions between the reactant molecules and the zeolite framework.

Theoretical calculations are employed to estimate the relative stabilities of protonated reaction intermediates, which helps in understanding the observed chemoselectivity of the reaction. researchgate.net For instance, in the synthesis of 7-ethoxy-3,7-dimethyloct-1-ene, the process is catalyzed by zeolite beta, which is noted for its high stability and low tendency for coke formation. researchgate.net The investigation into the reaction mechanism within the zeolite's porous structure allows for a rationalization of how the catalyst steers the reaction towards the desired product. researchgate.net

The atomic coordinates for the intermediates, specifically the physically adsorbed β-citronellene molecule within the zeolite beta channel, have been determined through computational modeling. These coordinates represent the initial state before the catalytic reaction proceeds. The following table details the Cartesian coordinates of the atoms in this precursor intermediate.

Table 1: Atomic Coordinates of Physically Adsorbed β-Citronellene within a Zeolite Beta Channel

| Atom | x | y | z |

| Si | 0.580570200 | 1.197154490 | 14.320133113 |

| Si | 8.682629314 | 2.618725813 | 1.737065805 |

| Si | 9.537958016 | 12.001799425 | 17.946577550 |

| Si | 9.554836821 | 4.142778898 | 20.942486695 |

| O | 3.751545415 | 7.242107125 | 7.635547520 |

| O | 3.814300089 | 11.625538741 | 4.623917690 |

| O | 3.839961002 | 4.402008188 | 8.292800380 |

| O | 7.995674371 | 11.517817558 | 18.124766657 |

| O | 8.032027490 | 4.694714878 | 20.768506628 |

| O | 7.818995427 | 9.983110775 | 12.960002052 |

| C | 6.434460783 | 7.232063389 | 12.402947028 |

| H | 7.183821757 | 4.853150523 | 13.909267662 |

| H | 9.434077353 | 4.371288430 | 13.067639990 |

Data sourced from supplementary materials of a study on the selective etherification of β-citronellene. researchgate.net

This structural data is fundamental for visualizing the substrate-catalyst interactions and for performing further computational analyses, such as calculating the energies of transition states and reaction products, to build a comprehensive model of the catalytic cycle.

Advanced Spectroscopic and Chromatographic Characterization Beyond Basic Identification

High-Resolution Gas Chromatography-Mass Spectrometry (HRGC-MS) for Structural Elucidation

High-Resolution Gas Chromatography-Mass Spectrometry (HRGC-MS) is a powerful technique for separating volatile compounds and determining their elemental composition and structure. ias.ac.in In the analysis of 7-ethoxy-3,7-dimethyloct-1-ene, HRGC-MS provides critical information for its identification. google.com

Detailed Analysis of Mass Fragmentation Patterns of 7-Ethoxy-3,7-dimethyloct-1-ene

The electron impact (EI) mass spectrum of 7-ethoxy-3,7-dimethyloct-1-ene, typically obtained at 70 eV, exhibits a characteristic fragmentation pattern that allows for its structural confirmation. The molecular ion peak ([M]⁺) is observed at a mass-to-charge ratio (m/z) of 184, corresponding to the molecular weight of the compound (C₁₂H₂₄O). Current time information in Bangalore, IN.acs.org

A detailed analysis of the fragmentation reveals several key diagnostic ions. The fragmentation pathways are consistent with the structure of an ethoxylated monoterpene derivative. Current time information in Bangalore, IN. A prominent fragmentation mechanism is the alpha-cleavage (αC-C) at the ether linkage, which is a common pathway for ethers.

Key Mass Fragments:

m/z 169 ([M-CH₃]⁺): This fragment arises from the loss of a methyl group. In the case of 7-ethoxy-3,7-dimethyloct-1-ene, this is a minor peak, with a relative intensity of about 2%. Current time information in Bangalore, IN.

m/z 123 ([C₉H₁₅]⁺): This ion is formed through a rearrangement process, with a low relative intensity of approximately 6%. Current time information in Bangalore, IN.

m/z 87 ([M-C₇H₁₃]⁺): This is the base peak in the spectrum, showing 100% relative intensity. It results from the α-cleavage at the C-O bond, leading to the loss of a C₇H₁₃ radical. This is a highly characteristic fragment for the structure. Current time information in Bangalore, IN.

m/z 59 ([(CH₃)₂C=OH]⁺): A significant peak with 70% relative intensity, formed via a rearrangement mechanism. Current time information in Bangalore, IN.

m/z 43 ([CH₃-C≡O]⁺) and m/z 41 ([CH₂=CH-CH₂]⁺): These smaller fragments are also observed through rearrangement processes, with relative intensities of 12% and 14% respectively. Current time information in Bangalore, IN.

The experimentally observed mass fragmentation pattern shows strong agreement with simulated spectra, confirming the identity as 7-ethoxy-3,7-dimethyloct-1-ene. Current time information in Bangalore, IN.

Table 1: Mass Fragmentation Data for 7-Ethoxy-3,7-dimethyloct-1-ene

| m/z | Relative Intensity (%) | Proposed Fragmentation |

| 169 | 2 | [M-CH₃]⁺ (αC-C) |

| 123 | 6 | [C₉H₁₅]⁺ (Rearrangement) |

| 87 | 100 | [M-C₇H₁₃]⁺ (αC-C) |

| 59 | 70 | [(CH₃)₂C=OH]⁺ (Rearrangement) |

| 43 | 12 | [CH₃-C≡O]⁺ (Rearrangement) |

| 41 | 14 | [CH₂=CH-CH₂]⁺ (Rearrangement) |

Data sourced from a study on the etherification of β-citronellene. Current time information in Bangalore, IN.

Isotopic Labeling Studies for Reaction Mechanism Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the carbon skeleton and the stereochemistry of organic molecules.

¹H and ¹³C NMR for Carbon Skeleton and Proton Environments

¹H and ¹³C NMR spectra provide detailed information about the proton and carbon environments within a molecule. For ethers, the protons and carbons adjacent to the oxygen atom are characteristically shifted downfield. openstax.org For instance, hydrogens on a carbon next to an ether oxygen typically resonate in the 3.4 to 4.5 δ range in ¹H NMR, while the adjacent carbons appear in the 50 to 80 δ range in ¹³C NMR. openstax.org

Despite the utility of this technique, specific, experimentally determined ¹H and ¹³C NMR data tables or assigned spectra for 7-ethoxy-3,7-dimethyloct-1-ene have not been found in the surveyed scientific literature.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between atoms in a molecule.

COSY reveals proton-proton (¹H-¹H) couplings.

HSQC correlates directly bonded proton-carbon (¹H-¹³C) pairs.

HMBC shows correlations between protons and carbons that are two or three bonds apart.

These techniques are fundamental for the complete structural and stereochemical assignment of complex molecules. However, to date, no published studies containing COSY, HSQC, or HMBC data for 7-ethoxy-3,7-dimethyloct-1-ene could be located in the scientific literature.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Characterization

While general spectral regions for ethers and terpenes are well-established, specific and complete experimental IR and Raman spectra for 7-ethoxy-3,7-dimethyloct-1-ene are not available in the reviewed literature. optica.orgresearchgate.net

Advanced Chromatographic Separation Techniques

The purification and analysis of specific isomers and enantiomers of fragrance and flavor compounds are critical for ensuring product quality, efficacy, and safety. Advanced chromatographic techniques, such as preparative chromatography and chiral chromatography, are indispensable tools for achieving the high levels of purity required. These methods are particularly relevant for complex molecules like terpene derivatives, which often exist as mixtures of isomers or enantiomers with distinct sensory and biological properties.

Preparative Chromatography for Isomer Isolation and Purification

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for isolating and purifying specific compounds from a mixture on a larger scale than analytical HPLC. rjptonline.org This method is essential when isomers of a compound, such as those of terpene ethers, cannot be separated by conventional techniques like column chromatography. acs.org The goal of preparative HPLC is to obtain a sufficient quantity of a pure compound for further structural elucidation, biological testing, or use as a reference standard. rjptonline.org

The choice of the stationary phase and mobile phase is critical for successful separation. For nonpolar compounds like many terpene derivatives, reversed-phase columns, such as C18, are often employed. rjptonline.orgreddit.com The mobile phase typically consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. rjptonline.orgreddit.com However, the low polarity of some terpenes and their ethers can present challenges with solubility in common reversed-phase solvents. reddit.com In such cases, alternative solvents or solvent mixtures must be carefully selected to ensure sample solubility without compromising the integrity of the HPLC system. reddit.com

For instance, the purification of new terpenoids, including cyclic enol ethers and other complex structures, has been successfully achieved using normal phase HPLC (NP-HPLC). acs.org In some cases, where compounds could not be separated by conventional column chromatography or even NP-HPLC, alternative strategies were required. acs.org

Table 1: Example Parameters for Preparative HPLC of Terpenoid Compounds

| Parameter | Setting | Rationale |

| Column | C18 Reversed-Phase, 100 mm rjptonline.org | Effective for separating compounds with varying polarities. |

| Mobile Phase | Methanol (80%) and Water (20%) rjptonline.org | A common solvent system for reversed-phase chromatography. |

| Flow Rate | 5.0 mL/min rjptonline.org | A typical flow rate for preparative scale separations. |

| Detection | Photodiode Array (PDA) Detector (190–370 nm) rjptonline.org | Allows for monitoring of a wide range of wavelengths to detect various compounds. |

| Injection Volume | Dependent on column size and sample concentration | Optimized to maximize throughput without overloading the column. |

It is important to note that while HPLC is a widely used technique, other methods like preparative Gas Chromatography (pGC) can also be employed for the purification of volatile compounds. acs.org

Chiral Chromatography for Enantiomeric Purity Analysis of Chiral Analogues

Many biologically active molecules, including terpene derivatives, are chiral, meaning they exist as non-superimposable mirror images called enantiomers. gcms.cz These enantiomers can have significantly different physiological effects. Therefore, the ability to separate and analyze the enantiomeric purity of chiral compounds is of utmost importance. Chiral chromatography is the primary technique used for this purpose. gcms.cz

Chiral separation can be achieved using various chromatographic methods, including Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), by employing a chiral stationary phase (CSP). capes.gov.brnih.gov CSPs are designed to interact differently with each enantiomer, leading to their separation. capes.gov.br Cyclodextrin derivatives are commonly used as chiral selectors in both GC and HPLC for the separation of a wide range of enantiomers. capes.gov.brbohrium.com

The mechanism of chiral recognition often involves the formation of transient diastereomeric complexes between the chiral selector of the CSP and the enantiomers of the analyte. mdpi.com These interactions can include hydrogen bonding, dipole-dipole interactions, and inclusion complexation. capes.gov.brnih.gov For example, in the chiral discrimination of terpene derivatives on a carbamated amylose (B160209) stationary phase, hydrogen bonding was found to be the most significant interaction. nih.gov

The choice of the chiral stationary phase and the chromatographic conditions are critical for achieving successful enantiomeric separation.

Table 2: Common Chiral Stationary Phases for Terpene Derivative Analysis

| Chiral Stationary Phase (CSP) | Chromatographic Technique | Typical Applications |

| Cyclodextrin Derivatives (e.g., Rt-βDEXsm, Rt-βDEXse) gcms.cz | Gas Chromatography (GC) | Separation of linalool (B1675412), camphor, and citronellol (B86348) enantiomers. gcms.cz |

| Amylose tris(3,5-dimethylphenylcarbamate) nih.gov | High-Performance Liquid Chromatography (HPLC) | Chiral discrimination of α-pinene derivatives. nih.gov |

| Amino Acid Derivatives capes.gov.br | Gas Chromatography (GC) | General purpose chiral separations. capes.gov.br |

| Terpene-derived Metal Coordination Compounds capes.gov.br | Gas Chromatography (GC) | Separation of various enantiomers. capes.gov.br |

The development of new chiral stationary phases, including those based on chiral ionic liquids, continues to expand the capabilities of chiral chromatography for the separation of a diverse range of enantiomers. mdpi.com

Synthesis and Characterization of 7 Ethoxy 3,7 Dimethyloct 1 Ene Derivatives and Analogues

Modification of the Alkene Moiety in the Octene Chain

The terminal double bond in 7-ethoxy-3,7-dimethyloct-1-ene is a key site for chemical reactions to introduce new functional groups. Standard alkene transformations can be applied to create a variety of derivatives.

One common modification is epoxidation . The reaction of the terminal alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would yield the corresponding epoxide, 2-(1,1-dimethyl-2-ethoxyethyl)-2-methyloxirane. This transformation introduces a reactive three-membered ring that can be opened by various nucleophiles to generate a range of functionalized products.

Another significant reaction is hydrohalogenation , which involves the addition of a hydrogen halide (e.g., HCl, HBr) across the double bond. Following Markovnikov's rule, the halogen atom would add to the more substituted carbon (C-2), while the hydrogen atom adds to the terminal carbon (C-1). For instance, the reaction with hydrogen chloride would produce 2-chloro-7-ethoxy-3,7-dimethyloctane. Conversely, anti-Markovnikov addition can be achieved under radical conditions, typically with HBr and a radical initiator like benzoyl peroxide, leading to 1-bromo-7-ethoxy-3,7-dimethyloctane.

Hydration of the alkene, either through acid-catalyzed addition of water or via oxymercuration-demercuration, leads to the formation of an alcohol. Acid-catalyzed hydration would yield the Markovnikov product, 7-ethoxy-3,7-dimethyloctan-2-ol. For a more controlled synthesis and to avoid potential rearrangements, oxymercuration-demercuration using mercury(II) acetate (B1210297) followed by reduction with sodium borohydride (B1222165) is often preferred.

Furthermore, dihydroxylation of the double bond can be accomplished using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄) to produce 7-ethoxy-3,7-dimethyloctane-1,2-diol. This adds two hydroxyl groups across the former double bond, significantly increasing the polarity and potential for further functionalization.

| Reaction Type | Reagents | Product |

| Epoxidation | m-CPBA | 2-(1,1-dimethyl-2-ethoxyethyl)-2-methyloxirane |

| Hydrohalogenation (Markovnikov) | HCl | 2-chloro-7-ethoxy-3,7-dimethyloctane |

| Hydrohalogenation (Anti-Markovnikov) | HBr, ROOR | 1-bromo-7-ethoxy-3,7-dimethyloctane |

| Hydration (Oxymercuration-Demercuration) | 1. Hg(OAc)₂, H₂O 2. NaBH₄ | 7-ethoxy-3,7-dimethyloctan-2-ol |

| Dihydroxylation | OsO₄, NMO | 7-ethoxy-3,7-dimethyloctane-1,2-diol |

Ether Linkage Variations via Different Alkoxy Groups

The ethoxy group at the C-7 position can be systematically varied to synthesize a homologous series of 7-alkoxy-3,7-dimethyloct-1-enes. This is typically achieved by reacting a suitable precursor, such as 7-chloro-3,7-dimethyloct-1-ene, with different sodium alkoxides. nih.gov The alkoxides are generated by treating the corresponding alcohol with a strong base like sodium hydride.

For example, using sodium methoxide (B1231860) (NaOCH₃) would yield 7-methoxy-3,7-dimethyloct-1-ene. thegoodscentscompany.com Similarly, employing sodium propoxide (NaOCH₂CH₃) or sodium isopropoxide (NaOCH(CH₃)₂) would result in 7-propoxy-3,7-dimethyloct-1-ene and 7-isopropoxy-3,7-dimethyloct-1-ene, respectively. These modifications allow for a systematic investigation of how the size and branching of the alkoxy group influence the properties of the molecule.

The synthesis of these analogues generally proceeds via a Williamson ether synthesis, an Sɴ2 reaction where the alkoxide ion displaces a leaving group (e.g., a halide) from the tertiary carbon. While Sɴ2 reactions at tertiary centers are typically disfavored, the specific structure of the substrate can sometimes allow for this transformation, although elimination reactions may compete. An alternative approach involves the reaction of 3,7-dimethyloct-1-en-7-ol with an alkyl halide under basic conditions.

| Alkoxy Group | Corresponding Alcohol | Product Name |

| Methoxy | Methanol (B129727) | 7-methoxy-3,7-dimethyloct-1-ene |

| Ethoxy | Ethanol (B145695) | 7-ethoxy-3,7-dimethyloct-1-ene |

| Propoxy | Propan-1-ol | 7-propoxy-3,7-dimethyloct-1-ene |

| Isopropoxy | Propan-2-ol | 7-isopropoxy-3,7-dimethyloct-1-ene |

| Butoxy | Butan-1-ol | 7-butoxy-3,7-dimethyloct-1-ene |

Stereoisomeric Purity and Control in Derivative Synthesis

The carbon at position 3 in 7-ethoxy-3,7-dimethyloct-1-ene is a chiral center, meaning the compound can exist as two enantiomers: (R)-7-ethoxy-3,7-dimethyloct-1-ene and (S)-7-ethoxy-3,7-dimethyloct-1-ene. The synthesis of stereoisomerically pure derivatives is a significant challenge and a key area of research.

Asymmetric synthesis is the most direct approach to obtaining enantiomerically pure compounds. This can involve the use of chiral catalysts, chiral auxiliaries, or starting from a chiral precursor. For instance, the synthesis could start from an enantiomerically pure form of citronellol (B86348), a naturally occurring chiral monoterpenoid alcohol. The stereocenter at C-3 of citronellol can be preserved through a series of reactions to introduce the ethoxy group at the C-7 position.

The stereochemical outcome of reactions at the alkene moiety can also be controlled. For example, asymmetric dihydroxylation using the Sharpless AD-mix reagents can introduce two hydroxyl groups with a specific stereochemistry, leading to diastereomerically pure diols. Similarly, asymmetric epoxidation, such as the Jacobsen-Katsuki epoxidation, can be employed to create chiral epoxides.

The separation of stereoisomers from a racemic mixture is another common strategy. google.com This can be achieved through chiral chromatography or by derivatization with a chiral resolving agent to form diastereomers, which can then be separated by conventional techniques like crystallization or chromatography. After separation, the chiral auxiliary can be removed to yield the pure enantiomers.

Functionalization at Other Sites of the Carbon Skeleton of 7-Ethoxy-3,7-dimethyloct-1-ene

Beyond the terminal alkene, other positions on the carbon skeleton of 7-ethoxy-3,7-dimethyloct-1-ene can be functionalized, although this is often more challenging due to the lower reactivity of C-H bonds.

Allylic functionalization at the C-3 position is a potential route for introducing new groups. Reactions involving radical intermediates, such as allylic halogenation with N-bromosuccinimide (NBS), could introduce a bromine atom at the C-3 position. This new functional group can then serve as a handle for further modifications.

Oxidative methods can also be employed to introduce functionality. For instance, strong oxidizing agents could potentially cleave the carbon chain or introduce carbonyl groups. However, controlling the selectivity of such reactions can be difficult.

A more targeted approach would involve the synthesis of precursors that already contain functional groups at desired positions. For example, starting with a functionalized citronellol derivative could allow for the synthesis of 7-ethoxy-3,7-dimethyloct-1-ene analogues with modifications at various points along the carbon chain. Research has explored the synthesis of related structures, such as 7-ethoxy-3,7-dimethyloct-2-enal from citral (B94496), which introduces an aldehyde group into a similar carbon skeleton. chemsrc.com

| Position | Reaction Type | Potential Product |

| C-3 | Allylic Halogenation | 3-Bromo-7-ethoxy-3,7-dimethyloct-1-ene |

| C-6 | Oxidation (hypothetical) | 7-Ethoxy-3,7-dimethyloct-1-en-6-one |

| - | Ozonolysis | 6-Ethoxy-6-methylheptan-2-one and Formaldehyde (B43269) |

Environmental Aspects of 7 Ethoxy 3,7 Dimethyloct 1 Ene Chemistry

Degradation Pathways in Environmental Matrices (e.g., Photodegradation, Biodegradation)

The degradation of 7-ethoxy-3,7-dimethyloct-1-ene in the environment is dictated by its chemical structure, which features both an ether linkage and an unsaturated alkene bond. These functional groups are susceptible to various abiotic and biotic degradation processes.

Photodegradation: In the atmosphere, the primary driver of degradation for volatile organic compounds (VOCs) like this fragrance molecule is photodegradation, initiated by reactions with hydroxyl radicals (•OH), nitrate (B79036) radicals (NO₃•), and ozone (O₃). nih.govresearchgate.netcopernicus.org The presence of the carbon-carbon double bond in the oct-1-ene moiety makes it particularly reactive towards these atmospheric oxidants. copernicus.orgacs.org The reaction with •OH radicals is expected to be the dominant daytime loss process. nih.gov Photolysis, or direct degradation by sunlight, is generally considered a minor removal pathway for ethers and ketones unless at high altitudes. copernicus.org The degradation of unsaturated ethers can lead to the formation of various oxygenated products. nih.gov

Biodegradation: The biodegradability of fragrance materials is a key factor in their environmental persistence. oup.com The structure of 7-ethoxy-3,7-dimethyloct-1-ene is related to terpene alcohols, and many terpenes and their derivatives have been shown to be biodegradable. researchgate.netmdpi.com However, studies on broad classes of fragrance materials have found that ethers are often associated with substances that are not readily biodegradable. oup.com The presence of the ether group might increase the recalcitrance of the molecule compared to its simple terpene alcohol analogue.

Conversely, some terpenes have been observed to enhance the biodegradation of other environmental contaminants, a process known as co-metabolism. researchgate.networdpress.com It is plausible that microorganisms capable of degrading structurally similar natural terpenes could potentially metabolize 7-ethoxy-3,7-dimethyloct-1-ene, although the rate and extent of this degradation are unknown without specific experimental data. Degradation in soil and water would likely proceed through microbial oxidation of the alkyl chain and potential cleavage of the ether bond.

Table 1: Potential Degradation Reactions for 7-Ethoxy-3,7-dimethyloct-1-ene

| Degradation Type | Reactant/Process | Affected Functional Group | Potential Products | Environmental Matrix |

|---|---|---|---|---|

| Atmospheric Photodegradation | Hydroxyl Radical (•OH) | Alkene (C=C), Ether (C-O-C) | Carbonyls, smaller organic acids, CO₂ | Atmosphere |

| Ozone (O₃) | Alkene (C=C) | Ozonides, aldehydes, ketones | Atmosphere | |

| Nitrate Radical (NO₃•) | Alkene (C=C) | Nitro-organic compounds | Atmosphere (nighttime) | |

| Biodegradation | Microbial Enzymes | Alkyl chain, Alkene, Ether | Alcohols, carboxylic acids, CO₂ | Soil, Water, Sediment |

| Abiotic Hydrolysis | Water (H₂O) | Ether (C-O-C) | 3,7-dimethyloct-1-en-7-ol, Ethanol (B145695) | Water, Soil |

Volatilization and Atmospheric Fate Modeling

As a fragrance ingredient, 7-ethoxy-3,7-dimethyloct-1-ene is designed to be a volatile or semi-volatile organic compound (SVOC). nih.govresearchgate.net Upon use in consumer products, a significant fraction is expected to volatilize and enter the atmosphere. yildiz.edu.trnih.gov

The atmospheric fate of such compounds is modeled based on their reaction rates with key atmospheric oxidants. For many fragrance materials, the calculated atmospheric lifetimes are relatively short, often on the order of a few hours. nih.govresearchgate.net This suggests that compounds like 7-ethoxy-3,7-dimethyloct-1-ene are likely to degrade relatively close to their emission sources and are not expected to undergo long-range atmospheric transport. researchgate.net

The atmospheric degradation of VOCs, including fragrances, can contribute to the formation of secondary air pollutants, such as ground-level ozone and fine particulate matter (PM₂.₅). yildiz.edu.tr The reaction of unsaturated VOCs with ozone can lead to the formation of formaldehyde (B43269) and other secondary organic aerosols. yildiz.edu.trnih.gov

Table 2: Estimated Atmospheric Fate Parameters for Structurally Similar VOCs

| Parameter | Description | Typical Value/Outcome for Fragrance VOCs | Relevance to 7-Ethoxy-3,7-dimethyloct-1-ene |

|---|---|---|---|

| Volatility | Tendency to evaporate | High (characteristic of fragrance compounds) | Expected to volatilize readily into the atmosphere during product use. |

| Primary Atmospheric Sink | Dominant degradation reaction | Reaction with •OH radicals (daytime) nih.gov | The alkene and ether groups are reactive sites for •OH attack. |

| Atmospheric Lifetime | Time to degrade to 1/e of initial concentration | A few hours nih.govresearchgate.net | Unlikely to persist for long-range transport. |

| Secondary Pollutant Formation | Products of atmospheric reactions | Ozone, Formaldehyde, Secondary Organic Aerosols yildiz.edu.tr | Its degradation is expected to contribute to local air chemistry. |

Green Synthesis Metrics and Life Cycle Assessment for 7-Ethoxy-3,7-dimethyloct-1-ene Production

Green Synthesis: The fragrance industry is increasingly adopting the principles of green chemistry to design safer and more sustainable manufacturing processes. premiumbeautynews.comperfumerflavorist.comsobfragrance.com This involves prioritizing the use of renewable feedstocks, minimizing waste, avoiding hazardous solvents and reagents, and improving energy efficiency. personalcaremagazine.com

The synthesis of 7-ethoxy-3,7-dimethyloct-1-ene could potentially start from renewable terpene feedstocks. For instance, a structurally related compound, 7-ethoxy-3,7-dimethyloct-2-enal, can be synthesized from citral (B94496) (found in lemongrass oil) and ethanol. chemsrc.com This suggests a possible green route for 7-ethoxy-3,7-dimethyloct-1-ene could involve the reaction of a derivative of linalool (B1675412) or another terpene alcohol with ethanol, potentially using biocatalysis or safer catalytic methods to improve efficiency and reduce byproducts. personalcaremagazine.com The use of solvents like supercritical carbon dioxide is also a green alternative for extractions and reactions in fragrance synthesis. personalcaremagazine.com

Life Cycle Assessment (LCA): LCA is a standardized methodology (ISO 14040 and 14044) used to evaluate the environmental footprint of a product throughout its entire life cycle. rsc.orgperfumerflavorist.com For a fragrance ingredient, this assessment spans from the acquisition of raw materials (either from fossil fuels or biomass), through upstream transport, chemical transformation and purification, to waste management. rsc.org

Studies on fragrance ingredients show a wide range of environmental impacts depending on the starting materials and production processes. rsc.org Key environmental hotspots often include the energy consumed during transformation processes like distillation and the impact of raw material cultivation (for naturals) or extraction (for fossil-based). rsc.orgiff.com

Table 3: Life Cycle Assessment Stages and Considerations for a Synthetic Fragrance Ingredient

| LCA Stage | Key Activities & Inputs | Potential Environmental Impacts |

|---|---|---|

| 1. Raw Material Acquisition | Extraction of fossil fuels (for precursors) or cultivation of biomass (e.g., for bio-ethanol, terpenes). | Resource depletion, land use, water consumption, fertilizer/pesticide use. |

| 2. Upstream Transport | Transportation of raw materials to the manufacturing facility. | Fuel consumption, greenhouse gas emissions. |

| 3. Manufacturing/Transformation | Chemical reactions, energy (heat, electricity), solvents, catalysts, water. | Energy consumption, solvent emissions, waste generation. rsc.org |

| 4. Waste Management | Treatment of wastewater, disposal or recycling of solid waste and byproducts. | Effluent pollution potential, landfill use, energy for treatment. rsc.org |

| 5. Product Use & End-of-Life | Volatilization into air, release to wastewater systems ("down-the-drain"). | Contribution to air quality changes, potential aquatic toxicity. |

Waste Minimization and Byproduct Management in Industrial Processes

Effective waste minimization and byproduct management are central to improving the sustainability of chemical manufacturing, including for fragrance ingredients. The fragrance industry generates complex waste streams that can include residual solvents, alcohols, oils, and organic byproducts. condorchem.com

A key strategy is the implementation of circular economy principles, where waste from one process becomes a valuable input for another. essfeed.com This includes the "upcycling" of byproducts from agro-food and forestry industries to create new fragrance molecules. iebrain.commedium.commdpi.com For example, lignin (B12514952) from the paper industry can be a source for producing vanillin. camachem.com